2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide consists of a benzotriazepine core with a chloroacetamide group and a fluorophenyl substituent. The 3D structure can be visualized using computational tools .
Scientific Research Applications
Synthesis and Medicinal Applications
- Compounds derived from 2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide have been synthesized and evaluated for various medicinal applications. One study reported the synthesis of related N-(3-chloro-4-fluorophenyl) acetamide derivatives, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Properties
- Several studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, the synthesis and evaluation of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides demonstrated significant antimicrobial agents (Parikh & Joshi, 2014).
Antibacterial Activity
- Compounds similar to this compound have been synthesized and tested for their antibacterial activities, revealing significant effectiveness against various bacteria (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticancer Properties
- Another area of research involves evaluating the anticancer properties of related compounds. A study on novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol indicated cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).
Structural and Chemical Characterization
- Structural and chemical characterization of similar compounds has been a significant part of research. For example, studies have been conducted on N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide to understand its molecular structure and properties (Ding et al., 2006).
Radiosynthesis Applications
- The compound has also found applications in radiosynthesis, as seen in the synthesis of related chloroacetanilide herbicides for studies on metabolism and mode of action (Latli & Casida, 1995).
Pharmaceutical Development
- In the pharmaceutical field, derivatives of this compound have been investigated for their potential as drug candidates. This includes research on crystalline forms for improved drug absorption and efficacy in treating conditions like asthma and chronic obstructive pulmonary disease (Norman, 2013).
Properties
IUPAC Name |
2-chloro-N-[4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c1-31-18-10-11-19-20(12-18)27-23(15-2-6-16(25)7-3-15)29-28-22(19)14-4-8-17(9-5-14)26-21(30)13-24/h2-12H,13H2,1H3,(H,26,30)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHHUSWINNPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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